Bis(2,5-dioxopyrrolidin-1-yl) succinate
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions that result in interesting and valuable chemical properties. For example, N,N-bis(2,5-dioxopyrrolidin-1-ylmethyl)-γ-amino-butyric acid (DOPMABA) was synthesized through the Mannich reaction of succinimide with γ-amino-butyric acid in formaldehyde solution, showcasing a method that could be similar or relevant to bis(2,5-dioxopyrrolidin-1-yl) succinate synthesis (Zheng et al., 2001).
Molecular Structure Analysis
The molecular and crystal structures of compounds related to bis(2,5-dioxopyrrolidin-1-yl) succinate have been studied extensively. For instance, the crystal structure and electrospray mass spectrum of DOPMABA and its ternary europium system with 1,10-phenanthroline (phen) demonstrate the complex configurations and photochromism of these compounds in aqueous medium, providing insight into their structural intricacies (Zheng et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving bis(2,5-dioxopyrrolidin-1-yl) succinate derivatives show significant versatility and potential for various applications. The bromination of bis(pyridin-2-yl) diselenide, for instance, and its reaction mechanism provide valuable insights into the chemical behavior of bis(2,5-dioxopyrrolidin-1-yl) succinate-related compounds (Matsulevich et al., 2019).
Scientific Research Applications
1. Field: Proteomics DSSO crosslinker is used in the field of proteomics, specifically for the analysis of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) .
2. Application The DSSO crosslinker is used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions . This is particularly useful in the study of proteins that function as complexes, quantification of structural dynamics, and the quest for targeting “undruggable” protein targets .
3. Methods of Application The DSSO crosslinker possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide . The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .
4. Results or Outcomes The use of DSSO crosslinker provides complementary data to thiol-reactive and acidic residue-targeting reagents . It helps in the elucidation of PPIs and contributes to the understanding of the structural dynamics of protein complexes .
1. Field: Biochemistry DSS is used in the field of biochemistry, specifically for the analysis of protein-protein interactions .
2. Application DSS is used for chemical crosslinking of intracellular proteins prior to cell lysis and immunoprecipitation . It helps to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions . It is also used for protein crosslinking to create bioconjugates via single-step reactions .
3. Methods of Application DSS is a homobifunctional crosslinker that reacts with primary amines to form amide bonds . It is often used to crosslink proteins to each other or to any molecule with exposed amine groups .
4. Results or Outcomes The use of DSS helps in the elucidation of protein-protein interactions and contributes to the understanding of the structural dynamics of protein complexes . It can also be used to immobilize proteins onto amine-coated surfaces .
1. Field: Emergency Medicine “Bis(2,5-dioxopyrrolidin-1-yl) carbonate” is used in the field of emergency medicine .
2. Application This compound is used to establish a patent airway with suction where necessary . It is used to monitor and treat, where necessary, for pulmonary oedema and shock . It is also used to anticipate seizures .
3. Methods of Application The application of “Bis(2,5-dioxopyrrolidin-1-yl) carbonate” involves administering oxygen by non-rebreather mask at 10 to 15 L/min .
4. Results or Outcomes The use of “Bis(2,5-dioxopyrrolidin-1-yl) carbonate” helps in the treatment of respiratory insufficiency and assists ventilation as necessary .
properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNFGVQUPMRCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184444 | |
Record name | Disuccinimidyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,5-dioxopyrrolidin-1-yl) succinate | |
CAS RN |
30364-60-4 | |
Record name | Disuccinimidyl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disuccinimidyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disuccinimidyl succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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